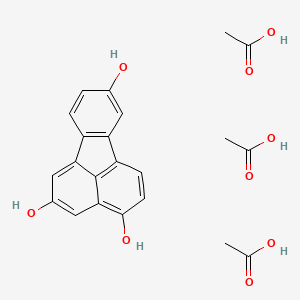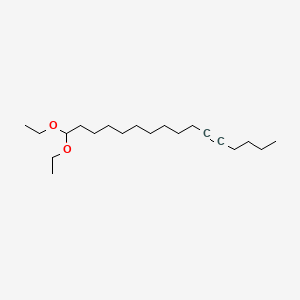
5-Hexadecyne, 16,16-diethoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hexadecyne, 16,16-diethoxy- is a chemical compound with the molecular formula C20H38O2 It is characterized by the presence of a triple bond between the fifth and sixth carbon atoms in a sixteen-carbon chain, with two ethoxy groups attached to the sixteenth carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexadecyne, 16,16-diethoxy- typically involves the alkylation of a terminal alkyne with a suitable alkyl halide, followed by the introduction of ethoxy groups. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne, facilitating the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 5-Hexadecyne, 16,16-diethoxy- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
化学反応の分析
Types of Reactions
5-Hexadecyne, 16,16-diethoxy- can undergo various types of chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: The triple bond can be reduced to a double bond or a single bond using hydrogenation reactions.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalysts like palladium on carbon or Lindlar’s catalyst are employed.
Substitution: Strong nucleophiles such as sodium ethoxide or potassium tert-butoxide are used.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-Hexadecyne, 16,16-diethoxy- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 5-Hexadecyne, 16,16-diethoxy- involves its interaction with molecular targets such as enzymes and receptors. The ethoxy groups and the triple bond play crucial roles in its binding affinity and reactivity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
類似化合物との比較
Similar Compounds
Cetene (1-Hexadecene): A sixteen-carbon chain with a double bond.
5-Hexadecyne, 16,16-dimethoxy-: Similar structure but with methoxy groups instead of ethoxy groups.
Uniqueness
5-Hexadecyne, 16,16-diethoxy- is unique due to the presence of both a triple bond and ethoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these functional groups are advantageous.
特性
CAS番号 |
71393-93-6 |
|---|---|
分子式 |
C20H38O2 |
分子量 |
310.5 g/mol |
IUPAC名 |
16,16-diethoxyhexadec-5-yne |
InChI |
InChI=1S/C20H38O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21-5-2)22-6-3/h20H,4-8,11-19H2,1-3H3 |
InChIキー |
HNZDZJYRSDSKMW-UHFFFAOYSA-N |
正規SMILES |
CCCCC#CCCCCCCCCCC(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


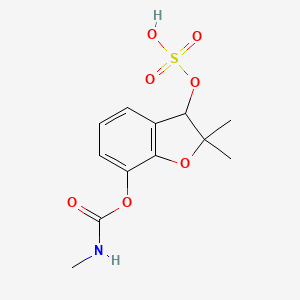
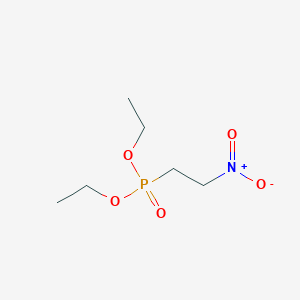
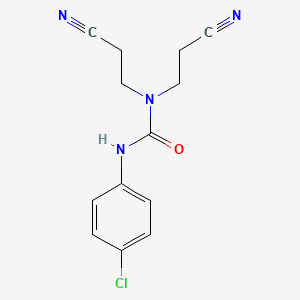
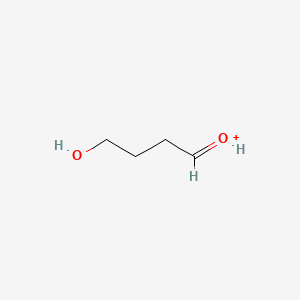
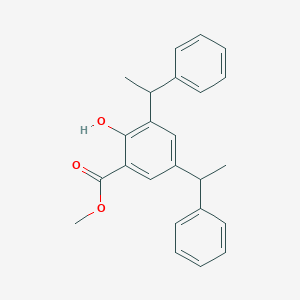

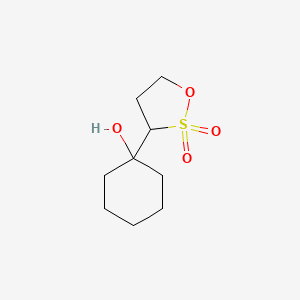
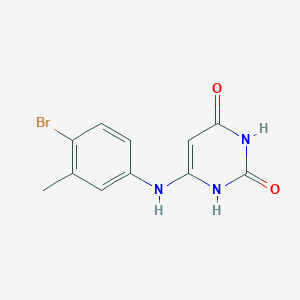
![1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-[(4-methylphenyl)methoxy]benzene](/img/structure/B14455982.png)
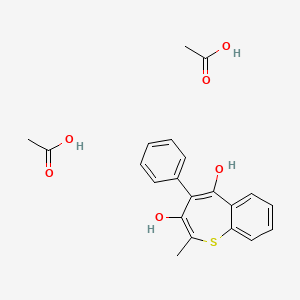
![[2-(Benzenesulfonyl)-1-methoxyethyl]benzene](/img/structure/B14455999.png)
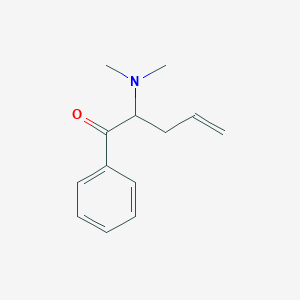
![1-[Benzyl(methyl)amino]-4-methylpentan-3-one](/img/structure/B14456014.png)
